molecular formula C17H19FN4O2S B10922253 (2Z)-2-{[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one

(2Z)-2-{[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one

Cat. No.: B10922253
M. Wt: 362.4 g/mol
InChI Key: QROOGXKAWLLGMK-UHFFFAOYSA-N
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Description

(2Z)-2-{[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core, a pyrazole ring, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole ring and the fluorobenzyl group. Common reagents used in these reactions include thioamides, hydrazines, and fluorobenzyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The fluorobenzyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a derivative with a different aromatic substituent.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-{[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-2-{[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-{[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one
  • (2Z)-2-{[1-(2-bromobenzyl)-1H-pyrazol-4-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one
  • (2Z)-2-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (2Z)-2-{[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C17H19FN4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]imino-3-(3-methoxypropyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H19FN4O2S/c1-24-8-4-7-22-16(23)12-25-17(22)20-14-9-19-21(11-14)10-13-5-2-3-6-15(13)18/h2-3,5-6,9,11H,4,7-8,10,12H2,1H3

InChI Key

QROOGXKAWLLGMK-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)CSC1=NC2=CN(N=C2)CC3=CC=CC=C3F

Origin of Product

United States

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